molecular formula C16H16O5S B1613635 2-(2,5-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene CAS No. 898779-04-9

2-(2,5-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

Cat. No.: B1613635
CAS No.: 898779-04-9
M. Wt: 320.4 g/mol
InChI Key: DADKYNQHWOZMLM-UHFFFAOYSA-N
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Description

2-(2,5-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene is a useful research compound. Its molecular formula is C16H16O5S and its molecular weight is 320.4 g/mol. The purity is usually 95%.
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Biological Activity

2-(2,5-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene is a compound with significant potential in medicinal chemistry due to its structural characteristics and biological activity. Its molecular formula is C16H16O5SC_{16}H_{16}O_{5}S and it has a molecular weight of 320.4 g/mol. This compound is classified under thiophenes, which are known for their diverse biological activities, including antibacterial and antifungal properties.

Biological Activity Overview

Recent studies have indicated that compounds containing dioxolane and thiophene structures exhibit various biological activities. Specifically, research has focused on their potential as antibacterial and antifungal agents.

Antibacterial Activity

In vitro studies have demonstrated that derivatives of 1,3-dioxolanes possess significant antibacterial properties. For instance, compounds similar to this compound were tested against several Gram-positive and Gram-negative bacteria:

  • Staphylococcus aureus
  • Staphylococcus epidermidis
  • Enterococcus faecalis
  • Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values of these compounds ranged from 625 µg/mL to 1250 µg/mL against various strains, indicating promising antibacterial efficacy .

Antifungal Activity

The antifungal potential of this compound was assessed against Candida albicans, a common fungal pathogen. Similar dioxolane derivatives showed excellent antifungal activity, with most exhibiting significant inhibition at low concentrations .

Case Studies

A notable study synthesized a series of new 1,3-dioxolanes and evaluated their biological activities. The results indicated that most synthesized compounds displayed excellent antifungal activity against C. albicans while also showing considerable antibacterial effects against S. aureus and S. epidermidis.

Table 1: Biological Activity of Related Compounds

CompoundAntibacterial Activity (MIC µg/mL)Antifungal Activity (MIC µg/mL)
Compound A (similar structure)625 - 1250Significant inhibition
Compound B500 - 1000Moderate inhibition
Compound CNot effectiveHigh efficacy

The biological activity of thiophene derivatives like this compound likely stems from their ability to interfere with microbial cell wall synthesis or disrupt cellular functions through enzyme inhibition. The presence of the thiophene ring may enhance lipophilicity, facilitating better membrane penetration and increased bioactivity.

Properties

IUPAC Name

(2,5-dimethoxyphenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O5S/c1-18-10-3-4-12(19-2)11(9-10)15(17)13-5-6-14(22-13)16-20-7-8-21-16/h3-6,9,16H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DADKYNQHWOZMLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)C2=CC=C(S2)C3OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641975
Record name (2,5-Dimethoxyphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898779-04-9
Record name (2,5-Dimethoxyphenyl)[5-(1,3-dioxolan-2-yl)-2-thienyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898779-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,5-Dimethoxyphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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